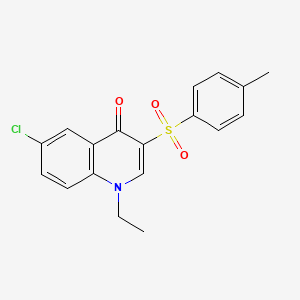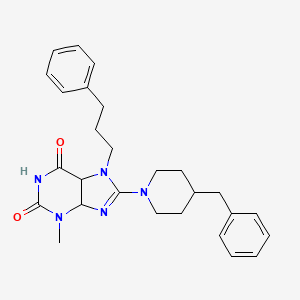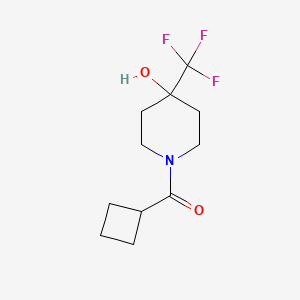
Cyclobutyl(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Cyclobutyl(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)methanone” is a complex organic molecule. It contains a cyclobutyl group, a piperidine ring which is a common structural element in many pharmaceuticals , and a trifluoromethyl group which is often used in drug design for its bioactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclobutyl group would form a four-membered ring, while the piperidinyl group would form a six-membered ring with one nitrogen atom . The hydroxy and trifluoromethyl groups would likely be attached to the piperidine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The hydroxy group could potentially engage in hydrogen bonding or act as a weak acid. The trifluoromethyl group could enhance the compound’s lipophilicity, potentially affecting its pharmacokinetics .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the hydroxy group could increase its polarity and potentially its solubility in water .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
Cyclobutyl(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)methanone, due to its structural complexity, could play a role in the synthesis of complex molecules. Research on compounds like phosphonic acid highlights the importance of structural analogs in designing supramolecular materials and in drug development as bioactive compounds or pro-drugs (Sevrain et al., 2017). Furthermore, advancements in catalytic transformations of biomass-derived chemicals underscore the potential for cyclobutyl derivatives in sustainable chemistry applications (Dutta & Bhat, 2021).
Environmental Applications
The compound's potential for environmental applications can be inferred from studies on the remediation of organic pollutants. Enzymatic approaches using redox mediators have shown promise in degrading persistent compounds, suggesting that cyclobutyl derivatives could be explored for environmental detoxification processes (Husain & Husain, 2007).
Medicinal Chemistry
In medicinal chemistry, the structural motifs found in this compound may contribute to the discovery of new therapeutic agents. Research on similar structural frameworks has led to the identification of bioactive compounds with potential antimicrobial, antifungal, and antimycobacterial properties, indicating the relevance of cyclobutyl derivatives in drug discovery (Swain et al., 2017).
Analytical and Biochemical Research
Analytical and biochemical applications are another area of interest. Studies on the chemistry and liquid chromatography methods for analyzing primary oxidation products of triacylglycerols (Zeb, 2015) highlight the importance of detailed chemical analysis in understanding biochemical processes and mechanisms. This suggests that cyclobutyl derivatives could be significant in developing analytical methodologies for biochemical research.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
cyclobutyl-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO2/c12-11(13,14)10(17)4-6-15(7-5-10)9(16)8-2-1-3-8/h8,17H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRRZCFAUQCCSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2708550.png)
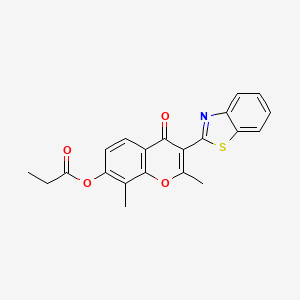
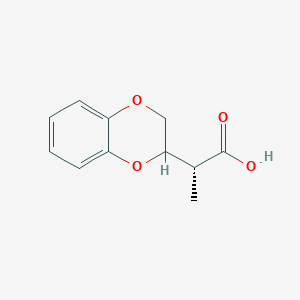
![1-(4-Chloro-2-methoxy-5-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2708554.png)
![2-Oxo-2-phenylethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2708556.png)

![5-Bromo-2-(difluoromethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2708558.png)
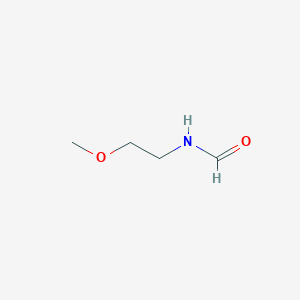
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-methoxyphenyl)acetamide](/img/structure/B2708564.png)
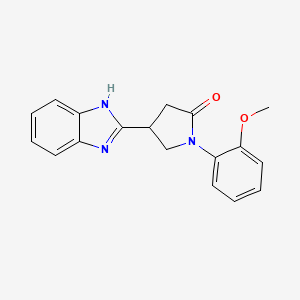
![1-benzyl-3-[4-(dimethylamino)phenyl]-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2708567.png)
![N-(3,4-dimethoxybenzyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2708569.png)
